4-Bromo-5-isopropyl-2-methylbenzenol
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Description
Synthesis Analysis
The synthesis of bromobenzene derivatives often involves halogenation reactions where a bromine atom is introduced into the benzene ring. A method relevant to such compounds involves bromination-dehydrobromination processes, as seen in the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, where a bromo compound is synthesized and used for further chemical reactions (Vasin et al., 2016). Such methodologies could be adapted for the synthesis of 4-Bromo-5-isopropyl-2-methylbenzenol by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromobenzene derivatives is characterized by their substituents' electronic effects on the benzene ring. X-ray crystallography provides accurate structural determinations, as demonstrated in the study of various bromobenzene compounds, where the arrangement of atoms and their spatial configuration are detailed (E. O. Onyango et al., 2015). For 4-Bromo-5-isopropyl-2-methylbenzenol, such analysis could reveal the influence of isopropyl and methyl groups on the overall molecular geometry and electron distribution.
Chemical Reactions and Properties
Bromobenzene derivatives undergo various chemical reactions, including nucleophilic substitution and coupling reactions. For example, the synthesis of substituted bromobenzene derivatives involves selective bromination and further functionalization, showcasing the reactivity of bromine in electrophilic aromatic substitution reactions (P. Weller & R. Hanzlik, 1988). 4-Bromo-5-isopropyl-2-methylbenzenol could similarly participate in reactions that exploit its bromine atom for further chemical transformations.
Scientific Research Applications
- Scientific Field : Organic Chemistry Education .
- Summary of the Application : The α-bromination reaction of carbonyl compounds, such as acetophenone derivatives, is a significant topic in the field of organic chemistry . This reaction has been used in an innovative experiment designed for undergraduate organic chemistry students .
- Methods of Application : The experiment involved the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored . For example, 4-chloro-α-bromo-acetophenone was synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results or Outcomes : The experiment was successfully completed by all the students within a time frame of 4–5 hours, with a notable achievement yield exceeding 80% observed in 14 students . This experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .
properties
IUPAC Name |
4-bromo-2-methyl-5-propan-2-ylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZJYFWYHBUUKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377340 |
Source
|
Record name | 4-Bromo-2-methyl-5-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-isopropyl-2-methylbenzenol | |
CAS RN |
121665-99-4 |
Source
|
Record name | 4-Bromo-2-methyl-5-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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